

Check Availability & Pricing

# Technical Support Center: Pivekimab Sunirine Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sunirine  |           |
| Cat. No.:            | B10860453 | Get Quote |

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding mechanisms of resistance to Pivekimab **Sunirine**.

### **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of Pivekimab Sunirine?

Pivekimab **sunirine** is an antibody-drug conjugate (ADC) that targets CD123 (the alpha chain of the interleukin-3 receptor), which is often overexpressed on the surface of hematologic cancer cells. The ADC consists of a humanized anti-CD123 antibody, a cleavable linker, and a novel DNA-alkylating payload of the indolinobenzodiazepine pseudodimer (IGN) class. Upon binding to CD123 on the cancer cell surface, Pivekimab **Sunirine** is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then alkylates DNA, leading to cell death.[1]

Q2: What are the known or potential mechanisms of resistance to Pivekimab **Sunirine**?

Several mechanisms of resistance to Pivekimab **Sunirine** have been identified or are considered potential contributors based on preclinical and clinical observations, as well as general knowledge of ADC resistance. These include:

 Impaired Internalization: A novel mechanism of resistance has been identified in preclinical models where, despite high cell surface expression of CD123, the cancer cells fail to

### Troubleshooting & Optimization





internalize the antibody component of Pivekimab **Sunirine**. In these cases, the cells remain sensitive to the cytotoxic payload itself, indicating the resistance is specific to the delivery mechanism.

- Downregulation of CD123 Expression: Although high CD123 expression is a prerequisite for Pivekimab Sunirine's activity, it is not the sole determinant of sensitivity. However, a significant decrease or loss of CD123 expression on the cancer cell surface would prevent the ADC from binding and being internalized, thus conferring resistance.
- TP53 Mutations: Preclinical studies have shown that cell lines with TP53 mutations are significantly less sensitive to Pivekimab Sunirine compared to TP53 wild-type cells.[2]
   Clinical data from trials combining Pivekimab Sunirine with other agents also suggest that patients with TP53-mutated acute myeloid leukemia (AML) may have lower response rates.
   [3][4]
- Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, such
  as those from the BCL-2 family, could potentially counteract the cytotoxic effects of the IGN
  payload, leading to reduced cell death and resistance.
- Drug Efflux Pumps: While some studies suggest that Pivekimab Sunirine's payload is not a strong substrate for common drug efflux pumps like P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), this remains a potential mechanism of resistance for ADCs in general.[2]

Q3: Is there a correlation between the level of CD123 expression and sensitivity to Pivekimab **Sunirine**?

The relationship is complex. While a minimal level of CD123 expression is necessary for Pivekimab **Sunirine** to bind to cancer cells, preclinical studies have shown that there is not always a direct correlation between the level of CD123 expression and the in vivo efficacy of the drug. Some models with very high CD123 expression have demonstrated resistance due to impaired internalization. However, within sensitive cell lines, a quantitative dependence of cytotoxicity on the amount of CD123 has been observed.

Q4: How can I investigate if my experimental model is resistant to Pivekimab **Sunirine** due to impaired internalization?



An antibody internalization assay is the key experiment to address this question. By labeling the antibody component of Pivekimab **Sunirine** (or a comparable anti-CD123 antibody) with a fluorescent dye, you can track its uptake by cancer cells over time using techniques like flow cytometry or confocal microscopy. A lack of increase in intracellular fluorescence in your test cells compared to a known sensitive cell line would suggest impaired internalization.

# Troubleshooting Guides Guide 1: Investigating Unexpected Low Cytotoxicity in an In Vitro Assay

Issue: You observe lower than expected cytotoxicity of Pivekimab **Sunirine** in your cancer cell line, despite confirming CD123 expression.



| Potential Cause              | Troubleshooting Steps                                                                                                                                                                                                                                                                    |  |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Impaired ADC Internalization | Perform an antibody internalization assay using a fluorescently labeled anti-CD123 antibody to quantify uptake (see Experimental Protocol 1).     Compare the internalization rate of your cell line with a known Pivekimab Sunirine-sensitive cell line.                                |  |
| Low CD123 Expression         | 1. Quantify the cell surface expression of CD123 using flow cytometry with a PE-conjugated anti-CD123 antibody and quantitation beads. 2. Compare the Molecules of Equivalent Soluble Fluorochrome (MESF) values to published data for sensitive and resistant cell lines (see Table 1). |  |
| TP53 Mutation Status         | Sequence the TP53 gene in your cell line to check for mutations. 2. If a mutation is present, consider that this may contribute to reduced sensitivity.                                                                                                                                  |  |
| Payload Resistance           | 1. Test the sensitivity of your cell line to the free cytotoxic payload (if available) to distinguish between resistance to the delivery mechanism versus the payload itself.                                                                                                            |  |
| Assay Conditions             | 1. Optimize cell seeding density and incubation time for the cytotoxicity assay.[5][6] 2. Ensure the ADC is properly stored and handled to maintain its integrity.                                                                                                                       |  |

# Guide 2: Troubleshooting an Antibody Internalization Assay (Flow Cytometry)

Issue: You are encountering problems with your flow cytometry-based antibody internalization assay, such as low signal or high background.

# Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                        | Potential Cause                                                                                                | Solution                                                                                        |
|------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Weak or No Signal                              | Insufficient antibody concentration.                                                                           | Titrate the fluorescently labeled antibody to determine the optimal concentration for staining. |
| Low target antigen expression.                 | Confirm CD123 expression on your cells. If low, you may need a brighter fluorochrome or signal amplification.  |                                                                                                 |
| Inefficient internalization.                   | This may be a true biological result. Ensure your positive control (sensitive cell line) shows a clear signal. |                                                                                                 |
| Premature quenching of the fluorescent signal. | Use a pH-insensitive dye if you suspect the signal is being quenched in acidic endosomes.                      |                                                                                                 |
| High Background Staining                       | Non-specific antibody binding.                                                                                 | Include an isotype control to assess non-specific binding. Use an Fc receptor blocking reagent. |
| Incomplete removal of unbound antibody.        | Ensure thorough washing steps after antibody incubation.                                                       |                                                                                                 |
| Cell death and debris.                         | Use a viability dye to exclude dead cells from the analysis. Gate on single, live cells.                       |                                                                                                 |
| High Variability between Replicates            | Inconsistent cell numbers.                                                                                     | Ensure accurate cell counting and seeding for each replicate.                                   |
| Temperature fluctuations during incubation.    | Maintain a consistent temperature (37°C for                                                                    |                                                                                                 |



internalization, 4°C for staining) for all samples.

#### **Data Presentation**

Table 1: Representative CD123 Expression Levels in Acute Myeloid Leukemia (AML) Subtypes

| AML Subtype/Characteristic            | Relative CD123 Expression<br>Level (MFI)         | Reference |
|---------------------------------------|--------------------------------------------------|-----------|
| NPM1 Mutated                          | Higher                                           | [7]       |
| FLT3-ITD Mutated                      | Higher                                           | [7]       |
| Erythroid/Megakaryocytic<br>Leukemia  | Lower                                            | [7]       |
| Pediatric AML (Median molecules/cell) | Q1: 557.5, Q2: 1,015.1, Q3: 1,660.4, Q4: 2,963.3 | [8]       |
| AML Blasts (General)                  | Variable, but generally positive (mean MFI ~35)  | [9]       |

MFI: Mean Fluorescence Intensity. Note that absolute MFI values can vary between instruments and experiments. It is crucial to include appropriate controls for comparison.

Table 2: Inferred Sensitivity of AML Subtypes to Pivekimab **Sunirine** Based on Clinical Trial Data (Combination Therapy)

| Patient Subgroup (Newly<br>Diagnosed AML) | Composite Complete Remission (CCR) Rate with Pivekimab Sunirine + Azacitidine + Venetoclax | Reference |
|-------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Overall Population                        | 66%                                                                                        | [10]      |
| TP53 Wild-Type                            | 88%                                                                                        | [10]      |
| TP53 Mutated                              | 47%                                                                                        | [3]       |



This table reflects clinical outcomes of combination therapy and suggests a correlation between TP53 status and response, which may be indicative of sensitivity/resistance to the regimen that includes Pivekimab **Sunirine**.

## **Experimental Protocols**

# Experimental Protocol 1: Antibody Internalization Assay by Flow Cytometry

This protocol is designed to quantify the internalization of an anti-CD123 antibody as a surrogate for Pivekimab **Sunirine**.

#### Materials:

- Pivekimab Sunirine-sensitive (positive control) and test cancer cell lines
- Fluorescently labeled anti-CD123 antibody (e.g., conjugated to Alexa Fluor 488 or PE)
- Unlabeled anti-CD123 antibody (for competition control)
- Isotype control antibody with the same fluorescent label
- FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Trypan blue or a viability dye for flow cytometry (e.g., DAPI, Propidium Iodide)
- 96-well round-bottom plate
- Flow cytometer

#### Procedure:

- Cell Preparation: Harvest cells and adjust the concentration to 1 x 10<sup>6</sup> cells/mL in ice-cold FACS buffer.
- Antibody Binding (on ice):
  - Add 100 μL of the cell suspension to the wells of a 96-well plate.



- Add the fluorescently labeled anti-CD123 antibody at a pre-determined optimal concentration.
- For controls, include wells with:
  - Isotype control antibody.
  - Unlabeled anti-CD123 antibody in excess (e.g., 100-fold) added 15 minutes before the labeled antibody (competition control).
  - Unstained cells.
- Incubate the plate on ice for 30-60 minutes to allow antibody binding to the cell surface without internalization.[11][12]
- Washing: Wash the cells 2-3 times with ice-cold FACS buffer to remove unbound antibody.
   Centrifuge at 300 x g for 5 minutes at 4°C between washes.
- Internalization Induction:
  - $\circ\,$  After the final wash, resuspend the cell pellets in 200  $\mu L$  of pre-warmed (37°C) cell culture medium.
  - Immediately take a "time zero" (T0) sample by transferring an aliquot of the cell suspension to a new well and placing it on ice.
  - Incubate the remaining plate at 37°C in a CO2 incubator to allow internalization to occur.
  - At various time points (e.g., 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension for each condition to a new well and place it on ice to stop internalization.
- Surface Signal Quenching (Optional but Recommended):
  - To specifically measure the internalized signal, you can quench the fluorescence of the antibody remaining on the cell surface.
  - Add a quenching agent, such as Trypan Blue or an anti-fluorochrome antibody, to the wells on ice for 5-10 minutes before analysis.



#### • Flow Cytometry Analysis:

- Add a viability dye to each well just before analysis to exclude dead cells.
- Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000 live, single cells).
- Analyze the data by gating on the live, single-cell population and measuring the mean fluorescence intensity (MFI) of the labeled antibody.

#### • Data Interpretation:

- The MFI at T0 represents the surface-bound antibody.
- An increase in MFI over time in the quenched samples (or total MFI in unquenched samples) indicates antibody internalization.
- Compare the rate and extent of MFI increase between your test cell line and the sensitive control cell line.

# **Mandatory Visualizations**



# Pivekimab Sunirine Mechanism of Action and Resistance Mechanisms of Resistance CD123 Impaired **TP53 Mutation** Downregulation Internalization Prevents Step 1 Cellular Exterior Pivekimab Sunirine (Anti-CD123 ADC) 1. Binding Blocks Step 2 CD123 Receptor 2. Internalization Intracellular Compartments Endosome 3. Trafficking Inhibits Step 6 Lysosome 4. Payload Release IGN Payload 5. DNA Alkylation DNA 6. Cell Death

Click to download full resolution via product page

Caption: Mechanism of action of Pivekimab Sunirine and key points of potential resistance.

Apoptosis





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting resistance to Pivekimab **Sunirine** in vitro.







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Selection and characterization of antibody clones are critical for accurate flow cytometry-based monitoring of CD123 in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper: Preclinical Characterization of the Anti-Leukemia Activity of the CD123 Antibody-Drug Conjugate, Pivekimab Sunirine (IMGN632) [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD123 expression levels in 846 acute leukemia patients based on standardized immunophenotyping PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD123 Expression Is Associated With High-Risk Disease Characteristics in Childhood Acute Myeloid Leukemia: A Report From the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Paper: Pivekimab Sunirine (PVEK, IMGN632), a CD123-Targeting Antibody-Drug Conjugate, in Combination with Azacitidine and Venetoclax in Patients with Newly Diagnosed Acute Myeloid Leukemia [ash.confex.com]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence— Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Pivekimab Sunirine Resistance Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860453#mechanisms-of-resistance-to-pivekimab-sunirine]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com